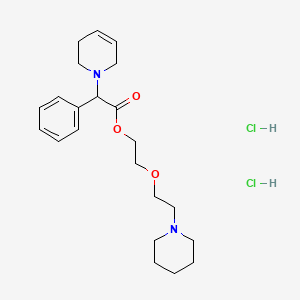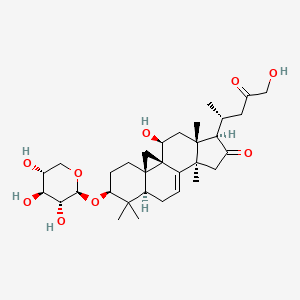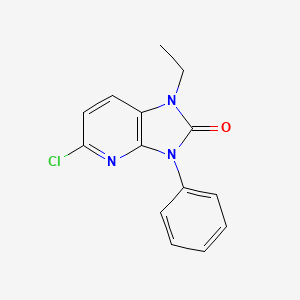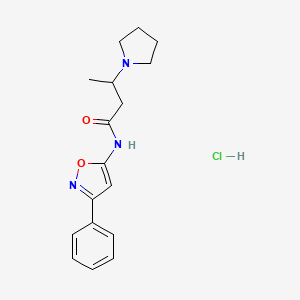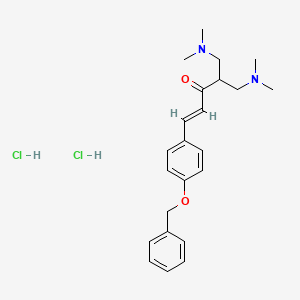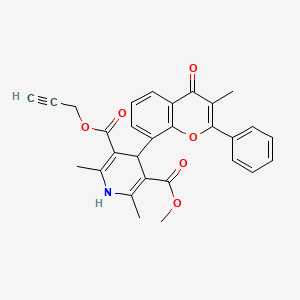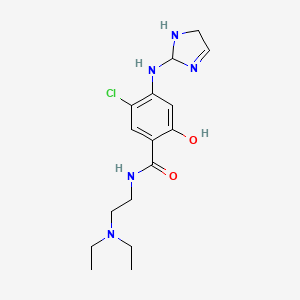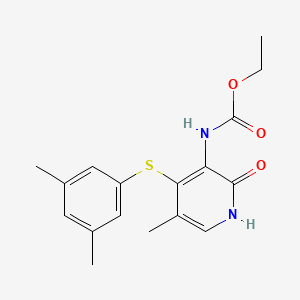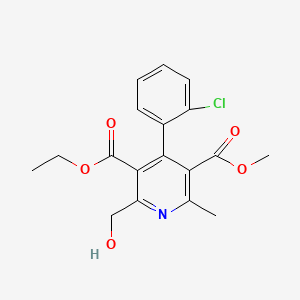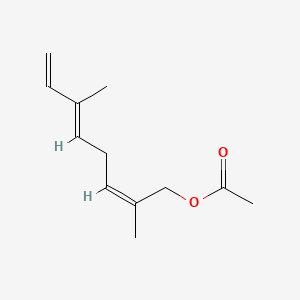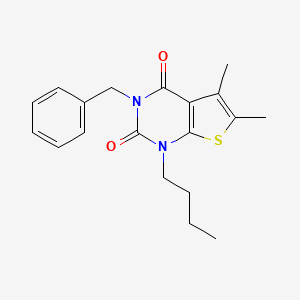
Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 1-butyl-5,6-dimethyl-3-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 1-butyl-5,6-dimethyl-3-(phenylmethyl)- is a heterocyclic compound that features a fused ring system combining thieno and pyrimidine moieties. Compounds of this type are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Cyclization Reactions: Formation of the thieno ring through cyclization of appropriate precursors.
Functional Group Modifications: Introduction of substituents such as butyl, dimethyl, and phenylmethyl groups through alkylation or acylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Solvent Selection: Choosing appropriate solvents to facilitate reactions and product isolation.
Purification Techniques: Employing crystallization, distillation, or chromatography for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of double bonds or other reducible groups.
Substitution: Replacement of substituents with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, alkyl halides, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione derivatives have diverse applications in scientific research, including:
Medicinal Chemistry: Potential use as therapeutic agents due to their biological activities.
Biological Studies: Investigation of their effects on biological systems.
Industrial Applications: Use in the synthesis of advanced materials or as intermediates in chemical production.
Wirkmechanismus
The mechanism of action of thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione derivatives involves interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA/RNA Interactions: Binding to nucleic acids and affecting gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno(3,2-d)pyrimidine Derivatives: Similar fused ring systems with different substitution patterns.
Pyrimidine-2,4-dione Derivatives: Compounds with similar core structures but lacking the thieno ring.
Uniqueness
Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 1-butyl-5,6-dimethyl-3-(phenylmethyl)- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
203808-40-6 |
|---|---|
Molekularformel |
C19H22N2O2S |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
3-benzyl-1-butyl-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H22N2O2S/c1-4-5-11-20-18-16(13(2)14(3)24-18)17(22)21(19(20)23)12-15-9-7-6-8-10-15/h6-10H,4-5,11-12H2,1-3H3 |
InChI-Schlüssel |
JNYQAPXBNYFAHF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C2=C(C(=C(S2)C)C)C(=O)N(C1=O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


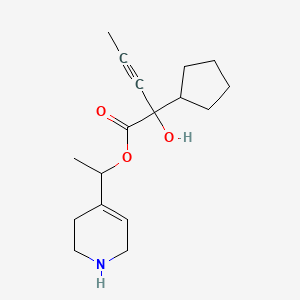

![N-[4-(methylcarbamoylamino)phenyl]-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;tetrahydrochloride](/img/structure/B12764764.png)
